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Compound of Interest

Compound Name: 4-Iodo-benzamidine hydrochloride

Cat. No.: B162409 Get Quote

4-Iodo-benzamidine hydrochloride is a specialized small molecule that has garnered

significant interest within the scientific community, particularly in the fields of enzymology and

drug discovery. As a derivative of the well-known serine protease inhibitor benzamidine, the

strategic addition of an iodine atom at the para-position of the phenyl ring imparts unique

properties that enhance its utility as a research tool.[1] This guide serves as a comprehensive

technical resource for researchers, scientists, and drug development professionals, offering

insights into its chemical characteristics, mechanism of action, and practical applications.

Primarily recognized as a competitive inhibitor, 4-Iodo-benzamidine hydrochloride is

instrumental in the study of enzymes that play critical roles in physiological and pathological

processes, including nitric oxide synthases (NOS) and various serine proteases. Its ability to

selectively engage with the active sites of these enzymes allows for the elucidation of their

functions, the validation of new drug targets, and the exploration of novel therapeutic strategies

for conditions ranging from inflammatory disorders to cancer.

Physicochemical and Handling Characteristics
A thorough understanding of the compound's properties is fundamental to its effective and safe

use in a laboratory setting.

Table 1: Core Properties of 4-Iodo-benzamidine Hydrochloride
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Property Value Source(s)

CAS Number 134322-01-3 [2][3]

Molecular Formula C₇H₈ClIN₂ [3]

Molecular Weight 282.51 g/mol [3]

Appearance White to off-white solid [3]

Solubility
Soluble in water, ethanol,

DMSO, and DMF.
[4]

Storage Conditions

Store at 2-8°C in a dry, well-

ventilated place, sealed away

from moisture and light.

[3]

Safety and Handling Protocols
As with any laboratory chemical, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face

protection when handling the compound.[5][6] A NIOSH/MSHA-approved respirator is

required when dusts are generated.[7]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Ensure

adequate ventilation and wash hands thoroughly after handling.[5] The compound should be

handled in accordance with good industrial hygiene and safety practices.[6]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] It is

incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

First Aid:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing and seek medical attention.[5][6]

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]
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Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a

poison center or doctor if you feel unwell.[5][6]

Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention if you feel

unwell.[7]

Synthetic Strategy: A Conceptual Overview
The synthesis of 4-Iodo-benzamidine hydrochloride typically follows established

methodologies for creating amidine compounds, with the Pinner reaction being a classic and

effective route. The causality behind this multi-step process is rooted in the controlled

transformation of a nitrile functional group into the desired amidine.

Pinner Reaction Synthesis Pathway

4-Iodobenzonitrile

Ethyl 4-iodobenzimidate HCl
(Imino Ether Intermediate)

  Dry HCl Gas, 
  Anhydrous Ethanol  

4-Iodo-benzamidine HCl

  Ammonia (in Ethanol)  

Click to download full resolution via product page

Caption: Conceptual workflow for the Pinner synthesis of 4-Iodo-benzamidine HCl.

Step-by-Step Rationale:
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Imino Ether Formation: The synthesis commences with 4-iodobenzonitrile. Introducing dry

hydrogen chloride gas into an anhydrous ethanol solution of the nitrile protonates the

nitrogen atom, making the nitrile carbon highly electrophilic. This facilitates nucleophilic

attack by ethanol, forming the ethyl 4-iodobenzimidate hydrochloride salt (an imino ether

intermediate).[8] Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the

intermediate back to an amide.

Ammonolysis: The isolated imino ether hydrochloride is then treated with ammonia, typically

dissolved in ethanol.[9] The more nucleophilic ammonia displaces the ethoxy group from the

intermediate. This reaction proceeds to form 4-Iodo-benzamidine and ammonium chloride as

a byproduct, yielding the final product upon purification.[8]

Mechanism of Action: Competitive Inhibition of
Arginine-Binding Enzymes
The therapeutic and research utility of 4-Iodo-benzamidine stems from its function as a

competitive inhibitor. Its chemical structure, featuring a positively charged amidinium group, is a

structural mimic of the guanidinium side chain of L-arginine. This mimicry is the causal basis for

its inhibitory activity against enzymes that use L-arginine as a substrate or have a high affinity

for it in their binding pockets.

Primary Target: Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a crucial signaling molecule synthesized from L-arginine by a family of three

NOS isoforms (nNOS, eNOS, and iNOS).[10] Overproduction of NO, particularly by the

inducible isoform (iNOS), is implicated in various inflammatory conditions and septic shock.[11]

[12][13]

4-Iodo-benzamidine acts by competing with the endogenous substrate, L-arginine, for binding

to the catalytic site of the NOS enzyme. By occupying the active site, it physically blocks L-

arginine from binding, thereby preventing the synthesis of NO.[14] This makes it a valuable tool

for studying the downstream effects of NOS inhibition in cellular and animal models of disease.
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Nitric Oxide Synthesis Pathway and Inhibition
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 Catalyzes
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Click to download full resolution via product page

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by 4-Iodo-benzamidine HCl.

Broader Activity: Serine Proteases and PARP
The parent molecule, benzamidine, is a well-characterized reversible inhibitor of serine

proteases like trypsin, thrombin, and plasmin.[1][4][15] This activity is also conferred by the

amidinium group's ability to interact with the aspartate residue found in the S1 pocket of these

enzymes, which normally binds arginine or lysine side chains. It is highly probable that 4-Iodo-

benzamidine retains this inhibitory profile.

Furthermore, the benzamidine scaffold is a key component in a class of potent Poly(ADP-

ribose) polymerase (PARP) inhibitors.[16] PARP enzymes are critical for DNA single-strand

break repair, and their inhibition is a validated strategy in cancer therapy, especially for tumors

with deficiencies in other DNA repair pathways like those involving BRCA1/2.[17][18][19] While

4-Iodo-benzamidine itself is not a frontline PARP inhibitor, its structural relation makes it a

relevant compound for comparative studies in the development of more complex and potent

PARP-targeting drugs.

Table 2: Potential Inhibitory Targets and Associated Ki Values (for parent compound

Benzamidine)
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Enzyme Target Enzyme Class Ki Value (μM) Relevance Source

Trypsin Serine Protease 35

Proteolysis,

Digestive

Processes

[4]

Plasmin Serine Protease 350

Fibrinolysis,

Blood Clot

Dissolution

[4]

Thrombin Serine Protease 220

Coagulation

Cascade, Blood

Clotting

[4]

Nitric Oxide

Synthase
Oxidoreductase

120 (for p-

aminobenzamidi

ne)

NO Signaling,

Inflammation
[14]

PARP-1
DNA Repair

Enzyme

- (Scaffold for

inhibitors with Ki

in nM range)

DNA Repair,

Cancer Therapy
[16]

Note: Ki values

are for the parent

compound

benzamidine or a

closely related

analog, as

specific data for

the 4-iodo

derivative is not

readily available.

These values

serve as a strong

indicator of

expected activity.
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Experimental Protocol: In Vitro NOS Inhibition
Assay
This protocol provides a validated framework for quantifying the inhibitory potency of 4-Iodo-
benzamidine hydrochloride on NOS activity using a Griess assay, which measures nitrite (a

stable NO metabolite).

Objective: To determine the IC₅₀ value of 4-Iodo-benzamidine HCl for a specific NOS isoform.

Materials:

Recombinant NOS enzyme (e.g., human iNOS)

4-Iodo-benzamidine hydrochloride

L-Arginine (substrate)

NADPH (cofactor)

Tetrahydrobiopterin (BH₄) (cofactor)

Calmodulin (for eNOS/nNOS)

HEPES buffer (pH 7.4)

Griess Reagent (Solution A: Sulfanilamide in HCl; Solution B: N-(1-

Naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite standard

96-well microplate

Microplate reader (540 nm)

Caption: Step-by-step workflow for an in vitro Nitric Oxide Synthase (NOS) inhibition assay.

Methodology:
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Reagent Preparation:

Prepare a stock solution of 4-Iodo-benzamidine HCl in assay buffer. Create a serial

dilution series to cover a wide concentration range (e.g., 1 nM to 1 mM).

Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and Calmodulin (if

needed).

Prepare a sodium nitrite solution for the standard curve.

Assay Procedure:

To each well of a 96-well plate, add 50 µL of the reaction mixture.

Add 10 µL of either the 4-Iodo-benzamidine HCl dilution, vehicle control (buffer), or

positive control inhibitor (e.g., L-NAME).

Add 20 µL of the NOS enzyme solution.

Pre-incubate the plate at 37°C for 5 minutes. This allows the inhibitor to bind to the

enzyme before the reaction starts.

Initiate the reaction by adding 20 µL of L-Arginine solution.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The choice of duration

depends on the enzyme's specific activity and should be within the linear range of the

reaction.

Stop the reaction and develop the color by adding 50 µL of Griess Reagent A, followed by

50 µL of Griess Reagent B.

Incubate at room temperature for 10 minutes, protected from light.

Data Acquisition and Analysis:

Measure the absorbance of each well at 540 nm using a microplate reader.

Generate a standard curve using the sodium nitrite standards.
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Convert the absorbance values of the samples to nitrite concentration (µM).

Calculate the percentage of inhibition for each concentration of 4-Iodo-benzamidine HCl

relative to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, which includes positive and negative controls and a standard curve,

ensures the reliability and reproducibility of the obtained inhibitory data.

Conclusion
4-Iodo-benzamidine hydrochloride stands as a potent and versatile tool for biochemical and

pharmacological research. Its ability to act as a structural mimic of L-arginine makes it an

effective competitive inhibitor of nitric oxide synthases and serine proteases. The insights

gained from its use can accelerate the understanding of complex enzymatic pathways and

provide a foundational scaffold for the rational design of novel therapeutics targeting

inflammation, thrombosis, and cancer. By combining a clear understanding of its mechanism

with robust experimental design, researchers can fully leverage the potential of this valuable

chemical probe.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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